3,5-Difluoro-2-(trifluoromethyl)aniline
Overview
Description
3,5-Difluoro-2-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring
Mechanism of Action
Target of Action
It is known to be used as a reagent in various chemical reactions, particularly in the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling process . This process involves the transmetalation of organoboron reagents with palladium (II) complexes
Biochemical Pathways
It is used as a reagent in the synthesis of various compounds . For instance, it has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline .
Result of Action
It is known to be a key reagent in various chemical reactions, contributing to the formation of new compounds .
Biochemical Analysis
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Temporal Effects in Laboratory Settings
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Dosage Effects in Animal Models
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Metabolic Pathways
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Transport and Distribution
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Subcellular Localization
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method involves the reaction of 3,5-difluoronitrobenzene with trifluoromethylating agents, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of palladium catalysts and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Halogenating agents, such as chlorine or bromine, can be used under acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, including potential anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty polymers.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the additional fluorine atoms on the benzene ring.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, offering different chemical properties and reactivity.
3,5-Difluoroaniline: Lacks the trifluoromethyl group, resulting in different biological and chemical behavior.
Uniqueness
3,5-Difluoro-2-(trifluoromethyl)aniline is unique due to the combination of both fluorine atoms and a trifluoromethyl group, which imparts distinct electronic and steric effects. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXXYSSIKCYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382644 | |
Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-33-1 | |
Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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